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Compound of Interest

Compound Name: Metanilic acid

Cat. No.: B358948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used for the structural

confirmation of Metanilic acid, with its structural isomer, Sulfanilic acid, serving as a key

comparator. Detailed experimental protocols for the discussed analytical techniques are also

provided to support researchers in their own structural elucidation workflows.

Spectroscopic Data Comparison
The structural distinction between Metanilic acid (3-aminobenzenesulfonic acid) and Sulfanilic

acid (4-aminobenzenesulfonic acid) is readily achievable through a combination of

spectroscopic techniques. The substitution pattern on the benzene ring directly influences the

spectral output of each method.
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Spectroscopic
Technique

Metanilic Acid (3-
aminobenzenesulfo
nic acid)

Sulfanilic Acid (4-
aminobenzenesulfo
nic acid)

Key Differentiating
Features

Infrared (IR)

Spectroscopy

Characteristic Peaks

(cm⁻¹):- 3400-3200

(N-H stretch)- 3000-

2800 (C-H aromatic

stretch)- 1620 (N-H

bend)- 1220-1150

(S=O stretch,

asymmetric)- 1080-

1030 (S=O stretch,

symmetric)- 880, 780,

690 (Aromatic C-H

bend, meta-

substitution)

Characteristic Peaks

(cm⁻¹):- 3400-3200

(N-H stretch)- 3000-

2800 (C-H aromatic

stretch)- 1639, 1572

(N-H bend)[1]- 1298

(S=O stretch,

asymmetric)[2]- 1040-

1010 (S=O stretch,

symmetric)- 830

(Aromatic C-H bend,

para-substitution)

The most significant

difference lies in the

aromatic C-H out-of-

plane bending region.

Metanilic acid shows a

pattern characteristic

of meta-disubstitution,

while Sulfanilic acid

exhibits a strong

absorption typical of

para-disubstitution.

¹H NMR Spectroscopy

Chemical Shifts (δ,

ppm in DMSO-d₆):-

~7.0-7.5 (m, 4H, Ar-

H)- Signals are

typically more

complex due to the

meta-substitution

pattern.

Chemical Shifts (δ,

ppm in DMSO-d₆):-

~6.6 (d, 2H, Ar-H

ortho to -NH₂)- ~7.3

(d, 2H, Ar-H ortho to -

SO₃H)

The para-substitution

of Sulfanilic acid

results in a simpler,

more symmetrical ¹H

NMR spectrum with

two distinct doublets.

Metanilic acid's meta-

substitution leads to a

more complex

multiplet for the

aromatic protons.

¹³C NMR

Spectroscopy

Chemical Shifts (δ,

ppm in DMSO-d₆):-

~148 (C-NH₂)- ~146

(C-SO₃H)- Four

distinct aromatic

carbon signals.

Chemical Shifts (δ,

ppm in DMSO-d₆):-

~152 (C-NH₂)[3]-

~135 (C-SO₃H)[3]-

Two distinct aromatic

carbon signals due to

symmetry.

The number of distinct

aromatic carbon

signals is a key

differentiator. Metanilic

acid will show six

signals in total (four

aromatic), while the

symmetry of Sulfanilic

acid results in only
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four signals in total

(two for the

protonated aromatic

carbons and two for

the substituted

carbons).

Mass Spectrometry

(MS)

Key Fragments (m/z):-

173 (M⁺)- 108 (M⁺ -

SO₃H)- 93 (M⁺ - SO₃)-

80 (SO₃⁺)

Key Fragments (m/z):-

173 (M⁺)[4]- 108 (M⁺ -

SO₃H)[4]- 93 (M⁺ -

SO₃)- 80 (SO₃⁺)[4]-

65 (C₅H₅⁺)[4]

While the molecular

ion peak will be the

same, the relative

abundances of

fragment ions may

differ. The primary

fragmentation involves

the loss of the sulfonic

acid group. Subtle

differences in

fragmentation

pathways may be

observed upon

detailed analysis.

Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

Record a background spectrum of the clean, empty crystal.

Sample Preparation: Place a small amount of the solid Metanilic acid or Sulfanilic acid

powder directly onto the ATR crystal.

Data Acquisition: Apply consistent pressure to the sample using the instrument's pressure

clamp to ensure good contact with the crystal. Collect the infrared spectrum, typically over a

range of 4000-400 cm⁻¹.
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Data Processing: The acquired sample spectrum is ratioed against the background spectrum

to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Dissolve approximately 5-10 mg of the analyte (Metanilic acid or

Sulfanilic acid) in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the

sample is fully dissolved.

Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned

and the magnetic field is shimmed to achieve homogeneity.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The residual solvent

peak of DMSO-d₅ at ~2.50 ppm can be used as a reference.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. The solvent peak of DMSO-d₆ at ~39.52 ppm serves as the reference.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum.

Electron Ionization-Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer's ion source, typically via a direct insertion probe.

Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are

bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and

fragmentation of the molecules.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
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charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion as a function of its m/z value.

Workflow for Spectroscopic Confirmation of
Metanilic Acid Structure

Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Confirmation

Metanilic Acid Sample
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NMR Spectroscopy
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Substitution Pattern
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Carbon Skeleton

Molecular Weight &
Fragmentation
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Sulfanilic Acid Data

Click to download full resolution via product page

Caption: Workflow for the spectroscopic confirmation of Metanilic acid's structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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